Lipophilicity (XLogP3) Comparison: Trifluoroethyl + Trifluoromethyl vs. Mono-Substituted Analogs
The target compound exhibits a computed XLogP3 of 3.2, representing a substantial increase in lipophilicity compared to both 4-(trifluoromethyl)benzene-1,2-diamine (XLogP3 = 1.1, Δ = +2.1 log units, approximately 126-fold higher partition coefficient) and 1-N-(2,2,2-trifluoroethyl)benzene-1,2-diamine (XLogP3 = 2.3, Δ = +0.9 log units) [1][2][3]. This places the compound in a more desirable lipophilicity range for membrane permeation while remaining below the typical lipophilicity ceiling (logP > 5) associated with poor pharmacokinetic properties.
| Evidence Dimension | Computed lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 3.2 |
| Comparator Or Baseline | 4-(Trifluoromethyl)benzene-1,2-diamine: XLogP3 = 1.1; 1-N-(2,2,2-trifluoroethyl)benzene-1,2-diamine: XLogP3 = 2.3 |
| Quantified Difference | ΔXLogP3 = +2.1 vs. 4-CF₃ analog (~126-fold); ΔXLogP3 = +0.9 vs. N-trifluoroethyl analog (~8-fold) |
| Conditions | XLogP3 algorithm v3.0, PubChem computed properties (2024–2025 release) |
Why This Matters
Higher lipophilicity directly impacts membrane permeability and oral bioavailability potential, making this compound a preferred starting point for lead optimization programs targeting intracellular or CNS targets.
- [1] PubChem CID 43115450: Computed XLogP3 = 3.2. https://pubchem.ncbi.nlm.nih.gov/compound/43115450 (accessed 2026-05-07). View Source
- [2] PubChem CID 520822 (4-(trifluoromethyl)benzene-1,2-diamine): Computed XLogP3 = 1.1. https://pubchem.ncbi.nlm.nih.gov/compound/520822 (accessed 2026-05-07). View Source
- [3] PubChem CID 43115453 (1-N-(2,2,2-trifluoroethyl)benzene-1,2-diamine): Computed XLogP3 = 2.3. https://pubchem.ncbi.nlm.nih.gov/compound/43115453 (accessed 2026-05-07). View Source
